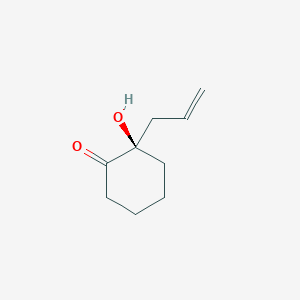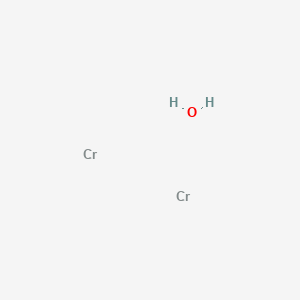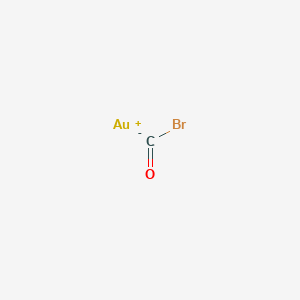
Gold(1+) bromo(oxo)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(1+) bromo(oxo)methanide is an organometallic compound that features a gold atom in the +1 oxidation state, bonded to a bromine atom and an oxomethanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold(1+) bromo(oxo)methanide can be synthesized through several methods. One common approach involves the reaction of gold(I) chloride with a suitable brominating agent in the presence of an oxomethanide precursor. The reaction typically occurs under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation of the gold(I) center.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of automated systems can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Gold(1+) bromo(oxo)methanide undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to elemental gold or other gold(I) species.
Substitution: The bromine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Nucleophiles such as thiols or phosphines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) bromide, while substitution reactions can produce various gold(I) complexes with different ligands.
Applications De Recherche Scientifique
Gold(1+) bromo(oxo)methanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes at the molecular level.
Medicine: Gold compounds, including this compound, are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and rheumatoid arthritis.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which Gold(1+) bromo(oxo)methanide exerts its effects involves the interaction of the gold(I) center with various molecular targets. In catalysis, the gold(I) center can activate substrates by coordinating to electron-rich sites, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Gold(1+) bromo(oxo)methanide can be compared with other gold(I) compounds, such as gold(I) chloride and gold(I) thiolate complexes. While all these compounds feature gold in the +1 oxidation state, this compound is unique due to the presence of the oxomethanide group, which imparts distinct reactivity and stability. Similar compounds include:
Gold(I) chloride: Used in catalysis and as a precursor for other gold compounds.
Gold(I) thiolate complexes: Known for their stability and use in medicinal chemistry.
Propriétés
Numéro CAS |
134789-10-9 |
|---|---|
Formule moléculaire |
CAuBrO |
Poids moléculaire |
304.88 g/mol |
Nom IUPAC |
bromomethanone;gold(1+) |
InChI |
InChI=1S/CBrO.Au/c2-1-3;/q-1;+1 |
Clé InChI |
SEHNENDZBMDRHK-UHFFFAOYSA-N |
SMILES canonique |
[C-](=O)Br.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
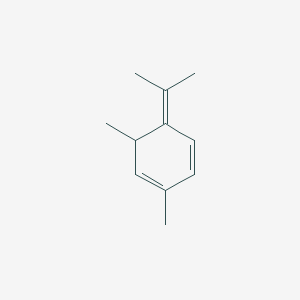
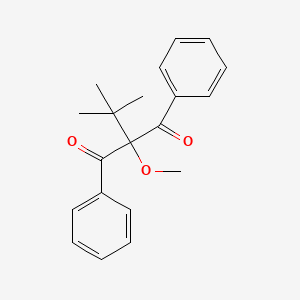
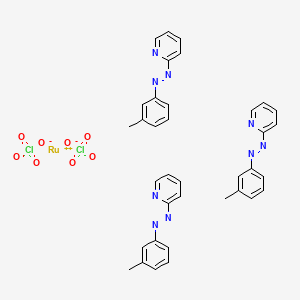
![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
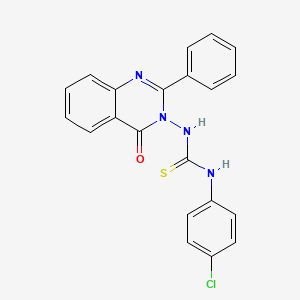
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
